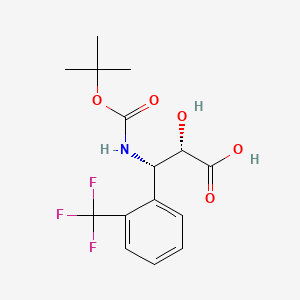

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid

Vue d'ensemble

Description

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its complex structure, which includes a tert-butoxycarbonyl (Boc) protecting group, a hydroxy group, and a trifluoromethyl-substituted phenyl ring. The stereochemistry of the compound is defined by the (2S,3S) configuration, indicating the specific spatial arrangement of its atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid typically involves several steps:

Starting Materials: The synthesis begins with commercially available starting materials such as (2S,3S)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid and tert-butoxycarbonyl chloride.

Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.

Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pressure, and pH.

Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride (NaBH4).

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Solvents: Common solvents include dichloromethane (DCM), methanol, and acetonitrile.

Major Products

Oxidation: Conversion to (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-oxo-3-(2-(trifluoromethyl)phenyl)propanoic acid.

Reduction: Regeneration of the original hydroxy compound.

Applications De Recherche Scientifique

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets. The compound’s effects are mediated through:

Molecular Targets: Binding to enzymes or receptors, altering their activity.

Pathways: Modulating biochemical pathways, potentially affecting processes such as signal transduction or metabolic regulation.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2S,3S)-3-Amino-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid: Lacks the tert-butoxycarbonyl protecting group.

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoic acid: Lacks the trifluoromethyl group.

Uniqueness

Trifluoromethyl Group: The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability.

Protecting Group: The tert-butoxycarbonyl group protects the amino functionality, allowing selective reactions at other sites.

This detailed overview provides a comprehensive understanding of (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Activité Biologique

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid, commonly referred to by its CAS number 59937-41-6, is a β-amino acid derivative with potential applications in medicinal chemistry, particularly as a scaffold for drug development. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest for researchers investigating its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C₁₄H₁₉F₃N₁O₅, with a molecular weight of 281.30 g/mol. The presence of the tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, facilitating its use in synthetic pathways for drug development.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉F₃N₁O₅ |

| Molecular Weight | 281.30 g/mol |

| CAS Number | 59937-41-6 |

| Purity | >95% |

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes involved in metabolic pathways. Preliminary studies suggest that it may act as an inhibitor of histone deacetylases (HDACs), which play critical roles in gene expression regulation and are implicated in various diseases, including cancer.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits selective inhibition against certain HDAC isoforms. For instance, studies have shown IC50 values ranging from 14 to 67 nM against HDAC1–3 and HDAC10–11, indicating potent inhibitory effects compared to other class IIa HDACs where it showed minimal activity .

Table 1: Inhibition Potency Against HDAC Isoforms

| HDAC Isoform | IC50 (nM) |

|---|---|

| HDAC1 | 14 |

| HDAC2 | 20 |

| HDAC3 | 30 |

| HDAC10 | 67 |

| HDAC11 | 50 |

Case Studies

A significant case study involved the synthesis and evaluation of various analogs derived from the parent compound. The analogs were tested for their ability to inhibit HDACs and showed varying degrees of potency based on structural modifications. For example, compounds with additional aromatic groups displayed enhanced activity due to increased binding affinity to the enzyme active site .

Toxicology and Safety Profile

Toxicological assessments indicate that this compound has a moderate safety profile. However, further studies are necessary to fully understand its long-term effects and potential toxicity in vivo. Current data suggest that while acute toxicity is low, chronic exposure could lead to adverse effects that warrant careful monitoring during therapeutic applications.

Propriétés

IUPAC Name |

(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3NO5/c1-14(2,3)24-13(23)19-10(11(20)12(21)22)8-6-4-5-7-9(8)15(16,17)18/h4-7,10-11,20H,1-3H3,(H,19,23)(H,21,22)/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKBPUHMWQXQKJK-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CC=C1C(F)(F)F)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1C(F)(F)F)[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376153 | |

| Record name | N-Boc-(2S,3S)-3-Amino-2-hydroxy-3-(2-trifluoromethyl-phenyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959577-29-8 | |

| Record name | N-Boc-(2S,3S)-3-Amino-2-hydroxy-3-(2-trifluoromethyl-phenyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.